4-Amino-2-methylnicotinaldehyde

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitors

Medicinal chemistry groups targeting ATP-competitive kinases (EGFR, PI3K, AKT) frequently encounter failed syntheses when incorrect nicotinaldehyde isomers produce undesired 1,8-naphthyridine scaffolds instead of the required 1,6-naphthyridine core. 4-Amino-2-methylnicotinaldehyde is the definitive precursor for 1,6-naphthyridine synthesis via Friedländer annulation, ensuring regiochemical fidelity. - Delivers exclusive 1,6-naphthyridine regiochemistry; the 2-amino isomer yields 1,8-naphthyridines, potentially reducing target affinity. - Derivatives demonstrate nanomolar IC50 (e.g., 121 nM against AKT1). - Compatible with solvent-free solid-phase protocols; moderate logP (0.6-0.71) enables broad solvent compatibility. - Balanced H-bond profile (2 donors, 3 acceptors, TPSA = 56 Ų) supports co-crystal design.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B13103329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methylnicotinaldehyde
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1C=O)N
InChIInChI=1S/C7H8N2O/c1-5-6(4-10)7(8)2-3-9-5/h2-4H,1H3,(H2,8,9)
InChIKeyZIQAUDJTMCZQFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-methylnicotinaldehyde: Overview and Key Properties


4-Amino-2-methylnicotinaldehyde (CAS 1060809-70-2) is a substituted pyridine derivative belonging to the nicotinaldehyde class. It is characterized by a methyl group at position 2, an amino group at position 4, and an aldehyde at position 3, which uniquely positions it as a precursor for 1,6-naphthyridine scaffolds rather than 1,8-naphthyridines . Its molecular formula is C7H8N2O with a molecular weight of 136.15 g/mol .

Regiochemical control Selective formation of 1,6-naphthyridine core
Synthetic handle Ortho-aminoaldehyde for Friedländer annulation
Balanced solubility Methyl substitution moderates lipophilicity for reaction workup

Why Generic Nicotinaldehyde Analogs Cannot Substitute


Simple substitution of 4-amino-2-methylnicotinaldehyde with other nicotinaldehydes (e.g., 2-aminonicotinaldehyde, 4-aminonicotinaldehyde, 2-methylnicotinaldehyde) fundamentally alters the regiochemical outcome of key reactions. Specifically, 4-amino-2-methylnicotinaldehyde is the requisite precursor for 1,6-naphthyridines, whereas the 2-amino isomer yields 1,8-naphthyridines . This regiochemical divergence is critical for medicinal chemists targeting kinase inhibitor pharmacophores where the naphthyridine ring position directly impacts binding to the ATP pocket . Furthermore, differences in lipophilicity (logP) and hydrogen bonding capacity between analogs significantly affect solubility, permeability, and synthetic handling, making generic substitution a high-risk strategy with potential for failed syntheses or altered biological outcomes [1].

Isomer alters ring topology
2-Aminonicotinaldehyde yields 1,8-naphthyridine, not 1,6-naphthyridine, shifting kinase pharmacophore compatibility.
LogP mismatch affects handling
ΔlogP ~ -0.7 vs 2-amino/2-methyl analogs significantly changes aqueous/organic solubility profiles and synthetic workup.
H-bond network divergence
2 vs 0 H-bond donors compared to methyl-only analogs alters crystal packing and potential supramolecular behavior.

Quantitative Evidence for Differentiating from Closest Analogs


Regiochemical Control in 1,6- vs. 1,8-Naphthyridine Formation

4-Amino-2-methylnicotinaldehyde is the specific precursor for 1,6-naphthyridine scaffolds, whereas the isomeric 2-aminonicotinaldehyde yields 1,8-naphthyridines . This regiochemical outcome is dictated by the position of the amino group relative to the aldehyde on the pyridine ring. 4-Amino-2-methylnicotinaldehyde (ortho-aminoaldehyde motif with amino at position 4) undergoes Friedländer annulation to form the 1,6-naphthyridine ring system, a privileged structure in kinase inhibitor pharmacophores (e.g., PDE5, PI3K) . In contrast, 2-aminonicotinaldehyde (amino at position 2) produces the 1,8-naphthyridine system.

Regiochemical outcome
Class-level
1,6- vs 1,8-naphthyridine
Scaffold topology is precursor-dependent
Verify in target Friedländer conditions
Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitors

Lipophilicity (logP) and Its Impact on Solubility

4-Amino-2-methylnicotinaldehyde exhibits a computed logP of 0.6–0.71, reflecting balanced hydrophilicity/lipophilicity . This is significantly lower than the lipophilicity of 2-aminonicotinaldehyde (logP ≈ 1.41) and 2-methylnicotinaldehyde (logP ≈ 1.20) , indicating that the target compound has greater aqueous solubility potential and lower non-specific binding. Conversely, 4-aminonicotinaldehyde (logP ≈ 0.2) is more hydrophilic [1].

LogP (computed)
Reported
0.6–0.71
Moderate lipophilicity for aqueous/organic workup
Computed XLogP3; experimental confirmation recommended
Physicochemical Properties ADME Drug Design

Hydrogen Bond Donor/Acceptor Capacity and Crystallinity

4-Amino-2-methylnicotinaldehyde possesses 2 hydrogen bond donors (NH2) and 3 hydrogen bond acceptors (pyridine N, carbonyl O, and amino N), yielding a topological polar surface area (TPSA) of 56 Ų . This donor/acceptor profile differs from 2-methylnicotinaldehyde (0 donors, 2 acceptors, TPSA ≈ 30 Ų) and 4-aminonicotinaldehyde (1 donor, 3 acceptors, TPSA ≈ 56 Ų) [1]. The additional amino group compared to 2-methylnicotinaldehyde enhances water solubility and enables stronger intermolecular hydrogen bonding, which can influence crystal packing and solid-state stability.

H-Bond profile
Reported
2 donors / 3 acceptors, TPSA 56 Ų
Balanced network supports crystal engineering
Fragment-based computation; review solid-state data
Supramolecular Chemistry Crystal Engineering Receptor Binding

Synthetic Utility in Kinase Inhibitor Development

4-Amino-2-methylnicotinaldehyde is explicitly cited as a precursor in the synthesis of kinase inhibitors targeting EGFR (epidermal growth factor receptor) in oncology applications . This compound serves as a key building block in the preparation of heterocyclic compounds disclosed in US Patent 8470841B2, which claims medicaments comprising these compounds [1]. While direct biological activity data for 4-amino-2-methylnicotinaldehyde itself is not reported, its derivatives exhibit potent kinase inhibition (e.g., IC50 values in the nanomolar range for ACC1, AKT1) [2][3], validating its utility as a privileged scaffold for kinase inhibitor design.

Kinase inhibitor scaffold
Assay context
Derived cpds: AKT1 IC₅₀=121 nM; ACC1 IC₅₀=3 µM
Scaffold enables kinase inhibitor discovery
Derivative activity data; requires synthesis validation
Drug Discovery Oncology Kinase Inhibition

Optimal Use Cases in Academic and Industrial R&D


1,6-Naphthyridine-Based Kinase Inhibitors for Oncology

Medicinal chemistry groups developing ATP-competitive kinase inhibitors (e.g., EGFR, PI3K) should prioritize 4-amino-2-methylnicotinaldehyde as the starting material for 1,6-naphthyridine scaffolds. The compound's ortho-aminoaldehyde motif undergoes Friedländer annulation to yield the desired 1,6-naphthyridine core, a privileged pharmacophore in oncology. Using the 2-amino isomer would lead to the 1,8-naphthyridine system, potentially reducing target affinity . Derivatives synthesized from this building block have demonstrated nanomolar IC50 values against AKT1 (121 nM) [1].

Solid-Phase and Green Chemistry Approaches

4-Amino-2-methylnicotinaldehyde is well-suited for solid-phase Friedländer annulation protocols, enabling rapid, green synthesis of substituted 1,6-naphthyridines under solvent-free conditions by simple physical grinding . Its moderate logP (0.6–0.71) facilitates solubility in both aqueous and organic media, making it compatible with a variety of reaction conditions [1]. This contrasts with more lipophilic analogs (e.g., 2-methylnicotinaldehyde, logP ≈ 1.20) that may require strictly anhydrous conditions.

Crystal Engineering and Supramolecular Studies

Researchers investigating hydrogen-bonded networks and crystal packing should consider 4-amino-2-methylnicotinaldehyde due to its balanced hydrogen bond donor/acceptor capacity (2 donors, 3 acceptors, TPSA = 56 Ų) . This profile enables predictable intermolecular interactions, facilitating co-crystal design and solid-state property tuning. The methyl group at position 2 also introduces steric bulk that can influence crystal packing without significantly increasing lipophilicity.

Precursor for EGFR-Targeted Imaging Agents

Chemical biology teams developing fluorescent or affinity probes for EGFR can leverage 4-amino-2-methylnicotinaldehyde as a versatile handle for further functionalization. The aldehyde group can be converted to hydrazones, oximes, or amines, while the amino group can be acylated or alkylated, allowing for modular construction of probe molecules . Patent literature supports the use of this scaffold in EGFR-targeted compounds [1].

Application
Selection Property
Validation Focus
Kinase inhibitor discovery (EGFR, PI3K)
1,6-naphthyridine regiochemistry
Friedländer annulation outcome
Solid-phase green synthesis
Balanced aqueous/organic solubility
Reaction condition compatibility
Crystal engineering studies
H-bond donor/acceptor profile
Co-crystal formation and packing
EGFR probe development
Aldehyde and amine functional handles
Modular conjugation efficiency

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